
as-Triazine, 5,6-dimethyl-3-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
as-Triazine, 5,6-dimethyl-3-ethoxy- is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. The compound’s structure consists of a triazine ring substituted with two methyl groups at positions 5 and 6, and an ethoxy group at position 3. This unique substitution pattern imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 5,6-dimethyl-3-ethoxy- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydroxide to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of as-Triazine, 5,6-dimethyl-3-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
as-Triazine, 5,6-dimethyl-3-ethoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methyl groups on the triazine ring can undergo oxidation to form corresponding alcohols or carboxylic acids.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Condensation Reagents: Aldehydes, ketones, and acids
Major Products Formed
The major products formed from these reactions include substituted triazines, amines, alcohols, carboxylic acids, and Schiff bases .
Applications De Recherche Scientifique
as-Triazine, 5,6-dimethyl-3-ethoxy- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of as-Triazine, 5,6-dimethyl-3-ethoxy- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme, thereby preventing substrate binding and catalysis . The triazine ring’s electron-withdrawing properties and the presence of substituents can influence the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2-Amino-4,6-dimethyl-1,3,5-triazine: Similar structure but with amino groups instead of ethoxy.
2,4,6-Triethoxy-1,3,5-triazine: Contains ethoxy groups at all three positions on the triazine ring.
Uniqueness
as-Triazine, 5,6-dimethyl-3-ethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other triazine derivatives may not be as effective .
Propriétés
Numéro CAS |
74417-17-7 |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-ethoxy-5,6-dimethyl-1,2,4-triazine |
InChI |
InChI=1S/C7H11N3O/c1-4-11-7-8-5(2)6(3)9-10-7/h4H2,1-3H3 |
Clé InChI |
FAHSHESULNYEEV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=C(N=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



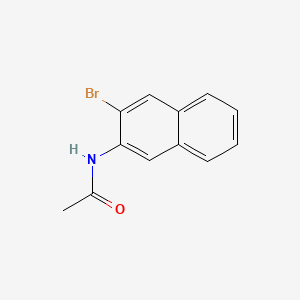

![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)
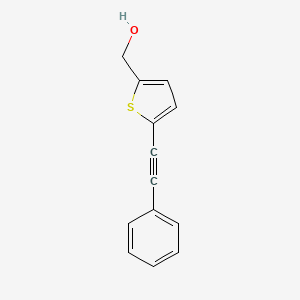

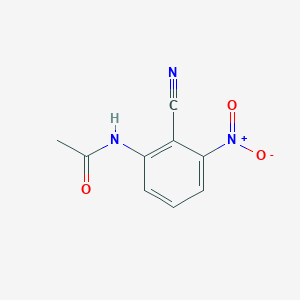
![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)
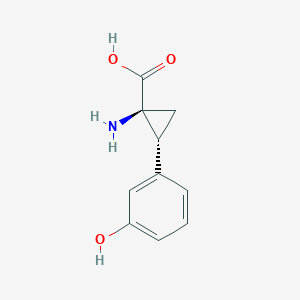

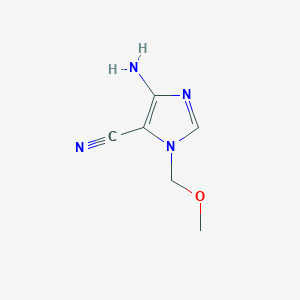
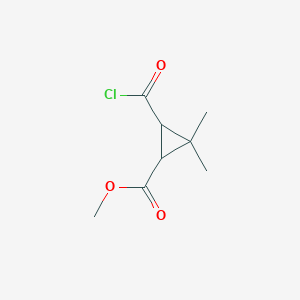
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
